![molecular formula C19H19F3N4O2 B284818 5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant therapeutic potential
Métodos De Preparación
The synthesis of 5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve the use of acyclic reagents, which have been developed to efficiently produce these compounds on a larger scale .
Análisis De Reacciones Químicas
5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The trifluoromethyl group and methoxyphenyl moiety play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon, indiplon, and ocinaplon . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential. The presence of the trifluoromethyl group and methoxyphenyl moiety in this compound distinguishes it from other derivatives, contributing to its unique properties and applications.
Propiedades
Fórmula molecular |
C19H19F3N4O2 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H19F3N4O2/c1-11(2)9-23-18(27)14-10-24-26-16(19(20,21)22)8-15(25-17(14)26)12-5-4-6-13(7-12)28-3/h4-8,10-11H,9H2,1-3H3,(H,23,27) |
Clave InChI |
OMWHXPQPXQXJPQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC |
SMILES canónico |
CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-{3-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284737.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)
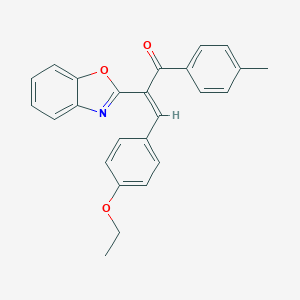
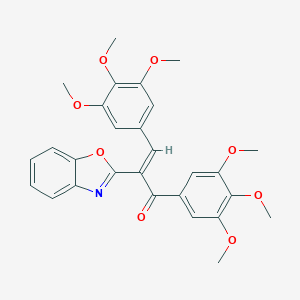
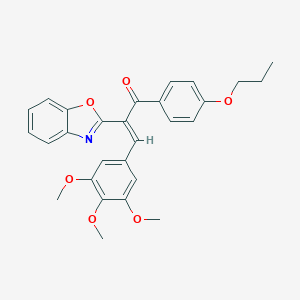
![2-(1,3-Benzoxazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]-1-(4-butoxyphenyl)-2-propen-1-one](/img/structure/B284759.png)
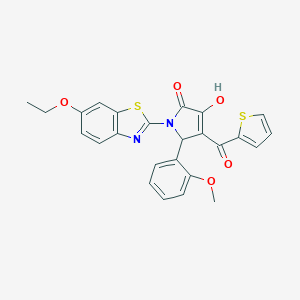
![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)
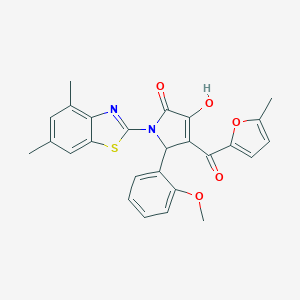
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B284779.png)
